molecular formula C17H13BrN2O2S B5106736 2-(3-bromophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(3-bromophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5106736
M. Wt: 389.3 g/mol
InChI Key: DVTKMUDIYCOBNH-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTA and has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of BPTA involves its binding to specific amino acid residues in the target protein, resulting in the stabilization of the protein complex. This stabilization allows for the detection and characterization of protein-protein interactions, which can provide valuable insights into the biological processes involved in various diseases.
Biochemical and Physiological Effects:
BPTA has been shown to have minimal biochemical and physiological effects, making it an ideal chemical probe for the detection of protein-protein interactions. BPTA has been found to be non-toxic and does not interfere with the normal functioning of cells, making it a safe and effective tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BPTA as a chemical probe is its high specificity for the target protein. BPTA has been shown to bind to the target protein with high affinity, allowing for the accurate detection and characterization of protein-protein interactions. However, one of the limitations of using BPTA is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the use of BPTA in scientific research. One potential application is its use in the development of new drugs for the treatment of various diseases. BPTA has been shown to have a high affinity for specific target proteins, making it a promising candidate for the development of targeted therapies. Additionally, BPTA could be used in the development of new diagnostic tools for the early detection of diseases such as cancer. Overall, the potential applications of BPTA in scientific research are vast, and further studies are needed to fully explore its potential.

Synthesis Methods

The synthesis of BPTA involves the reaction between 3-bromoanisole and 4-phenyl-2-thiazolamine in the presence of acetic anhydride and a catalyst. This reaction results in the formation of BPTA, which is a white solid with a molecular weight of 386.42 g/mol.

Scientific Research Applications

BPTA has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of BPTA is its use as a chemical probe for the detection of protein-protein interactions. BPTA has been used to identify and characterize the interactions between various proteins, including those involved in the regulation of gene expression, cell signaling, and disease progression.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c18-13-7-4-8-14(9-13)22-10-16(21)20-17-19-15(11-23-17)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTKMUDIYCOBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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